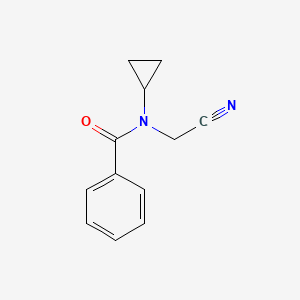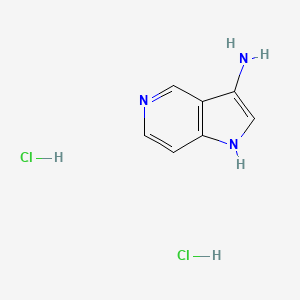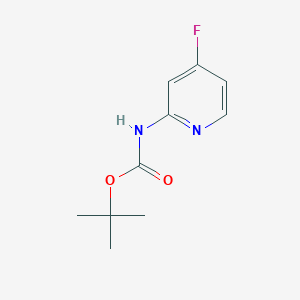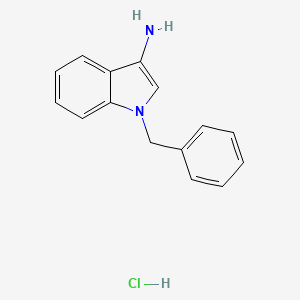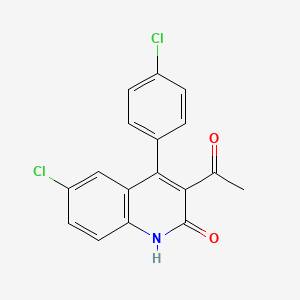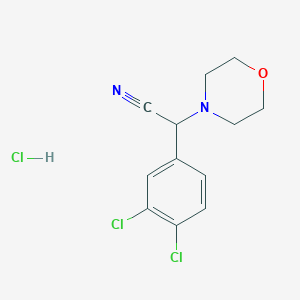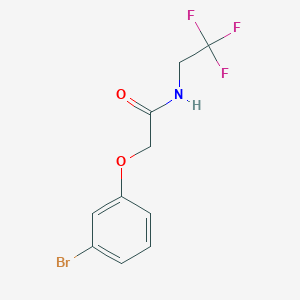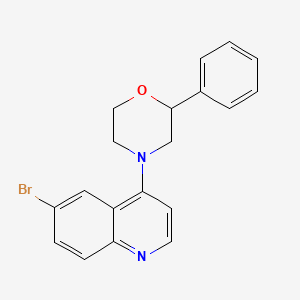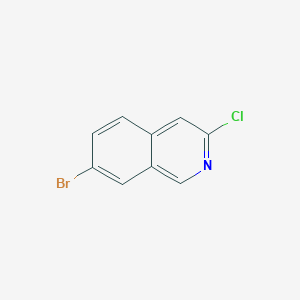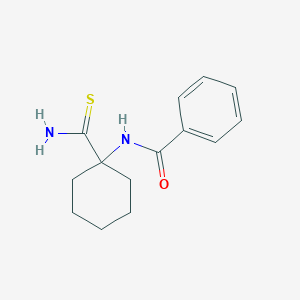
1-(1H-pyrrol-3-yl)ethan-1-amine
説明
“1-(1H-pyrrol-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H10N2 . It is a compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of “1-(1H-pyrrol-3-yl)ethan-1-amine” can be achieved through various methods. One such method involves the 1,3-dipolar cycloaddition reaction between arylsydnones and α . Another method involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Molecular Structure Analysis
The molecular structure of “1-(1H-pyrrol-3-yl)ethan-1-amine” is represented by the InChI code 1S/C6H10N2/c1-5(7)6-2-3-8-4-6/h2-5,8H,7H2,1H3 . The molecular weight of the compound is 110.16 .Chemical Reactions Analysis
“1-(1H-pyrrol-3-yl)ethan-1-amine” can participate in various chemical reactions. For instance, it can be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Physical And Chemical Properties Analysis
The physical form of “1-(1H-pyrrol-3-yl)ethan-1-amine” is liquid . It has a refractive index of n/D 1.5227 and a density of 1.0136 g/mL .科学的研究の応用
Chemical Synthesis and Functionalization
- Facile Coupling with Amines for Derivative Synthesis : Trofimov et al. (2007) describe the coupling of 2-(2-Cyano-1-ethylthioethenyl)pyrroles with primary and secondary amines, leading to the formation of 2-(1-amino-2-cyanoethenyl)pyrroles and 1-amino-3-iminopyrrolizines. This process occurs at the position 1 of the ethenyl moiety, eliminating ethanethiol and yielding functionalized derivatives in good to high yields (Trofimov et al., 2007).
Polymerization Processes
- Catalytic Applications in Ethylene Polymerization : Obuah et al. (2014) studied the use of pyrazolylamine ligands, including variants of 1-(1H-pyrrol-3-yl)ethan-1-amine, in catalyzing the oligomerization and polymerization of ethylene. This process is dependent on the solvent and co-catalyst used, with applications in producing butene, hexene, and high molecular weight polyethylene (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Anderson and Liu (2000) explain that pyrrole derivatives, like 1-(1H-pyrrol-3-yl)ethan-1-amine, are often synthesized by condensing amines with carbonyl-containing compounds. These derivatives are integral to forming biologically important molecules and have applications in creating various functional derivatives and polymers (Anderson & Liu, 2000).
Nanocatalysis
- Use in Nanocatalysis : Saeidian et al. (2013) conducted a study where they synthesized highly substituted pyrroles using nano copper oxide as a heterogeneous nanocatalyst. This process involved a reaction with aromatic aldehydes, β-keto esters, and nitromethane in the presence of an amine, demonstrating the catalytic potential of 1-(1H-pyrrol-3-yl)ethan-1-amine in nanotechnology applications (Saeidian et al., 2013).
Organocatalysis
- Applications in Asymmetric Synthesis : Kostenko et al. (2018) reported the use of chiral tertiary amines, which include derivatives of 1-(1H-pyrrol-3-yl)ethan-1-amine, in catalyzing asymmetric additions. These compounds play a crucial role in scalable and sustainable chemical synthesis processes, providing a pathway to produce compounds with high enantiomeric excess (Kostenko et al., 2018).
Safety and Hazards
特性
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(7)6-2-3-8-4-6/h2-5,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQAWJJJXBCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrol-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)
